molecular formula C12H27N3 B1349357 1-[2-(Dipropylamino)ethyl]piperazine CAS No. 496808-01-6

1-[2-(Dipropylamino)ethyl]piperazine

Cat. No. B1349357
CAS RN: 496808-01-6
M. Wt: 213.36 g/mol
InChI Key: NQRQMDMOABSDEK-UHFFFAOYSA-N
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Description

1-(2-(Dipropylamino)ethyl)piperazine, also known as 1-DPP, is an organic compound with a molecular formula of C10H21N3. It is a colorless liquid that is soluble in water and has a sweet, pungent odor. 1-DPP is an aromatic compound and is used in the synthesis of various pharmaceuticals and chemicals. It has been used in the development of a wide range of therapeutic agents, including anticonvulsants, antipsychotics, and antidepressants.

Scientific Research Applications

Piperazine Derivatives in Therapeutic Development

Piperazine, a six-membered nitrogen-containing heterocycle, plays a critical role in the design of various therapeutic drugs due to its significant medicinal potential. This entity is found in a broad spectrum of drugs with diverse therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications to the piperazine nucleus have shown a recognizable difference in the medicinal potential of resultant molecules. The exploration of piperazine-based molecules in recent years reflects the entity's broad potential, initially considered to express mainly CNS activity. The flexibility of the piperazine ring as a building block in drug discovery suggests significant impacts on the pharmacokinetic and pharmacodynamic properties of resultant molecules, encouraging further therapeutic investigations on this motif (Rathi et al., 2016).

Antimycobacterial Potential of Piperazine Analogues

Piperazine and its analogues have been identified as vital components in the structural framework of molecules with potent activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This review highlights the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, offering valuable insights for medicinal chemists in developing safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Piperazine-Based Antidepressants: Role and SAR

The presence of a piperazine substructure is a common feature in many marketed antidepressants, attributed to its favorable CNS pharmacokinetic profile. This review conducts a critical analysis of piperazine's significance in the development of antidepressants, providing an overview of current developments and SAR studies for piperazine-based therapeutic agents. It discusses the preclinical compounds that could help researchers understand how piperazine influences the design and development of novel antidepressant compounds, highlighting the structural features and optimizations required to enhance the efficacy and potency of these agents (Kumar et al., 2021).

Broad Spectrum of Biological Activities

Piperazines exhibit a wide range of biological activities and are found in many biologically active compounds. Modifications in the piperazine moiety have been shown to achieve high efficacy, better potency, and lesser toxicity. This review focuses on the diverse biological activities related to piperazines and its derivatives, including antimicrobial, antitubercular, anticonvulsant, antidepressant, anti-malarial, and anti-inflammatory activities, underscoring the significance of piperazine in medicinal chemistry (Verma & Kumar, 2017).

properties

IUPAC Name

N-(2-piperazin-1-ylethyl)-N-propylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N3/c1-3-7-14(8-4-2)11-12-15-9-5-13-6-10-15/h13H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRQMDMOABSDEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CCN1CCNCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371282
Record name N-[2-(Piperazin-1-yl)ethyl]-N-propylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(Piperazin-1-yl)ethyl)-N-propylpropan-1-amine

CAS RN

496808-01-6
Record name N-[2-(Piperazin-1-yl)ethyl]-N-propylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 496808-01-6
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